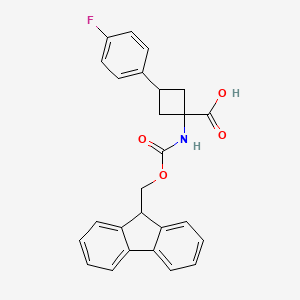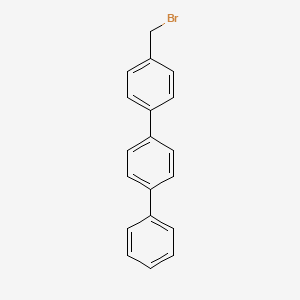
1-(bromomethyl)-4-(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-(4-phenylphenyl)benzene is an organic compound that belongs to the class of bromomethylated aromatic hydrocarbons. This compound is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a biphenyl group. The structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(4-phenylphenyl)methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, or amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It is a precursor in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-4-(4-phenylphenyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-(4-phenylphenyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Iodomethyl)-4-(4-phenylphenyl)benzene: Similar structure but with an iodomethyl group instead of a bromomethyl group.
4-(4-Phenylphenyl)methylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-4-(4-phenylphenyl)benzene is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H15Br |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H15Br/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13H,14H2 |
InChI-Schlüssel |
MTRWNZSLLYKTLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


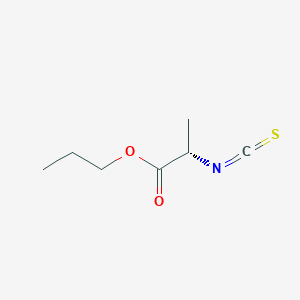
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
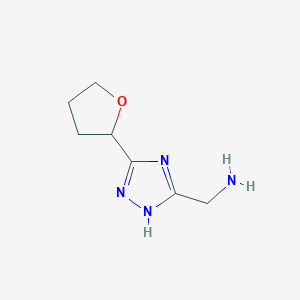
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)


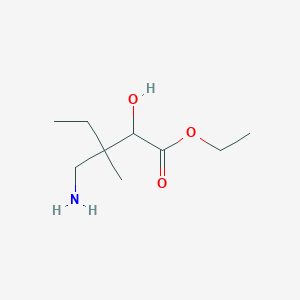
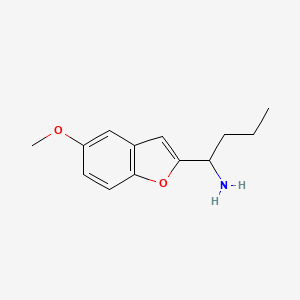
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)



